molecular formula C21H20N4O4 B12185227 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B12185227
M. Wt: 392.4 g/mol
InChI Key: HJGADXBGZLJNQF-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, a triazolopyridine moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions The initial step often includes the formation of the chromen ring system through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The chromen ring system and the triazolopyridine moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
  • 7-methylcoumarin
  • 6-methylcoumarin

Uniqueness

Compared to similar compounds, 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is unique due to the presence of the triazolopyridine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C21H20N4O4/c1-13-9-21(27)29-17-11-16(28-2)14(10-15(13)17)6-7-20(26)22-12-19-24-23-18-5-3-4-8-25(18)19/h3-5,8-11H,6-7,12H2,1-2H3,(H,22,26)

InChI Key

HJGADXBGZLJNQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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